methyl 4-oxo-3-(pyridin-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
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Overview
Description
METHYL 4-OXO-3-(3-PYRIDYL)-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a pyridine ring, a furochromene core, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-OXO-3-(3-PYRIDYL)-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a furochromene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-OXO-3-(3-PYRIDYL)-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
METHYL 4-OXO-3-(3-PYRIDYL)-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical products
Mechanism of Action
The mechanism by which METHYL 4-OXO-3-(3-PYRIDYL)-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share structural similarities and have comparable biological activities.
Chromene Derivatives: Similar core structure but different functional groups.
Pyridine Derivatives: Contain the pyridine ring but differ in the rest of the structure
Uniqueness
METHYL 4-OXO-3-(3-PYRIDYL)-2,3-DIHYDRO-4H-FURO[3,2-C]CHROMENE-2-CARBOXYLATE is unique due to its combination of a pyridine ring, a furochromene core, and a carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C18H13NO5 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 4-oxo-3-pyridin-3-yl-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C18H13NO5/c1-22-18(21)16-13(10-5-4-8-19-9-10)14-15(24-16)11-6-2-3-7-12(11)23-17(14)20/h2-9,13,16H,1H3 |
InChI Key |
GALGQQWIIAWVFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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